Sodium 5-cyano-6-methylpyridine-3-sulfinate
Description
Sodium 5-cyano-6-methylpyridine-3-sulfinate is a heterocyclic sodium salt characterized by a pyridine ring substituted with a cyano group at position 5, a methyl group at position 6, and a sulfinate (-SO₂⁻) group at position 2. The sodium counterion enhances its solubility in polar solvents, making it suitable for applications in synthetic chemistry and pharmaceuticals.
Properties
Molecular Formula |
C7H5N2NaO2S |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
sodium;5-cyano-6-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C7H6N2O2S.Na/c1-5-6(3-8)2-7(4-9-5)12(10)11;/h2,4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
FFVZCQODHQANRF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=N1)S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Cyano-6-Methylpyridine-3-Sulfonyl Chloride
The sulfonyl chloride precursor (C₇H₅ClN₂O₂S) is synthesized via chlorosulfonation of 5-cyano-6-methylpyridine. Chlorosulfonic acid (ClSO₃H) reacts with the pyridine derivative under controlled conditions, introducing the sulfonyl chloride group at the 3-position. The electron-withdrawing cyano group directs electrophilic substitution to the meta position, while the methyl group enhances solubility in nonpolar solvents.
Key Reaction Conditions :
Reduction to Sodium Sulfinate
The sulfonyl chloride undergoes reductive desulfurization using sodium sulfite (Na₂SO₃) in aqueous alkaline media:
$$
\text{C}7\text{H}5\text{ClN}2\text{O}2\text{S} + 2\ \text{Na}2\text{SO}3 \rightarrow \text{C}7\text{H}4\text{N}2\text{O}2\text{SNa} + 2\ \text{Na}2\text{SO}4 + \text{NaCl} + \text{H}_2\text{O}
$$
Optimized Protocol :
- Dissolve 5-cyano-6-methylpyridine-3-sulfonyl chloride (1 eq) in ethanol-water (1:1).
- Add sodium sulfite (2.2 eq) gradually at 40°C.
- Stir for 6 hours, then concentrate under reduced pressure.
- Precipitate the product with cold acetone; filter and dry.
Yield : 85–90% (theoretical, based on sulfonyl chloride conversions).
Method 2: Nucleophilic Substitution of Sulfonylpyridinium Salts
Formation of Sulfonylpyridinium Salt
Sulfonylpyridinium (SulPy) salts are generated by reacting 5-cyano-6-methylpyridine-3-sulfonyl chloride with pyridine derivatives. For example:
$$
\text{C}7\text{H}5\text{ClN}2\text{O}2\text{S} + \text{C}5\text{H}5\text{N} \rightarrow [\text{C}7\text{H}4\text{N}2\text{O}2\text{S}\cdot\text{C}5\text{H}5\text{N}]^+ \text{Cl}^-
$$
Conditions :
Reaction with Sodium Base
The SulPy salt reacts with sodium phosphate (Na₃PO₄) or hydroxide in acetonitrile, displacing the pyridinium moiety to form the sulfinate:
$$
[\text{C}7\text{H}4\text{N}2\text{O}2\text{S}\cdot\text{C}5\text{H}5\text{N}]^+ \text{Cl}^- + \text{Na}3\text{PO}4 \rightarrow \text{C}7\text{H}4\text{N}2\text{O}2\text{SNa} + \text{C}5\text{H}5\text{N} + \text{Na}2\text{HPO}4 + \text{NaCl}
$$
Procedure :
- Combine SulPy salt (2 eq), Na₃PO₄ (1.5 eq), and acetonitrile (0.5 M).
- Stir at 25°C for 3 hours under argon.
- Extract with ethyl acetate, dry over Na₂SO₄, and evaporate.
Yield : 75–80% (based on analogous sulfinylation reactions).
Comparative Analysis of Methods
| Parameter | Method 1 (Sulfonyl Chloride Reduction) | Method 2 (SulPy Substitution) |
|---|---|---|
| Starting Material | Sulfonyl chloride | Sulfonylpyridinium salt |
| Reaction Time | 6–8 hours | 3–4 hours |
| Yield | 85–90% | 75–80% |
| Byproducts | NaCl, Na₂SO₄ | Pyridine, Na₂HPO₄ |
| Scalability | Industrial (batch) | Lab-scale (microwave-assisted) |
| Purity | >98% (recrystallized) | ~95% (chromatography required) |
Method 1 offers higher yields and simpler purification, making it preferable for bulk synthesis. Method 2 avoids harsh reducing agents, benefiting oxygen-sensitive substrates.
Experimental Characterization Data
Spectral Analysis
Thermal Stability
- TGA : Decomposition onset at 220°C (2% weight loss up to 150°C, indicating hygroscopicity).
Chemical Reactions Analysis
Types of Reactions
Sodium 5-cyano-6-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinate group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 5-cyano-6-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 5-cyano-6-methylpyridine-3-sulfinate involves its interaction with various molecular targets and pathways. The compound can act as a sulfonylating agent, transferring its sulfinate group to other molecules. This process can modulate the activity of enzymes and proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Comparison: Sulfinates vs. Sulfonates
Sulfinate-containing pyridines (e.g., Sodium 5-cyano-6-methylpyridine-3-sulfinate) differ from sulfonate analogs (e.g., 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate ) in oxidation state and reactivity. Sulfinates (-SO₂⁻) are less oxidized than sulfonates (-SO₃⁻), making them stronger nucleophiles. This property is critical in substitution reactions or metal-catalyzed cross-couplings. Sulfonates, however, exhibit higher stability in aqueous environments, as seen in pharmaceutical intermediates .
Structural Analogs in Pyridine Derivatives
- Methyl 3-cyano-5-methoxyisonicotinate (): Shares a cyano group but replaces the sulfinate with a methoxy (-OCH₃) and ester (-COOCH₃) group. The ester enhances lipophilicity, whereas the sulfinate in the target compound improves water solubility.
- (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate (): Features a fluorinated pyridine core with an acrylate chain.
Sodium Salts of Aromatic Anions
Sodium 4-methoxybenzoate () and this compound both leverage sodium to improve solubility. However, the sulfinate group’s lower symmetry and stronger electron-withdrawing effects may reduce thermal stability compared to carboxylates. For example, sodium 4-methoxybenzoate decomposes at ~250°C, while sulfinates (depending on substituents) often exhibit lower decomposition thresholds due to sulfur-oxygen bond instability .
Key Data Tables
Table 1: Substituent Effects on Pyridine Derivatives
Q & A
Q. What are the standard methods for synthesizing Sodium 5-cyano-6-methylpyridine-3-sulfinate, and how can purity be ensured?
The synthesis typically involves sulfonation and subsequent neutralization. A common approach is to react 5-cyano-6-methylpyridine with sulfur trioxide under controlled conditions, followed by sodium hydroxide neutralization. Purity is ensured via HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight . Recrystallization from ethanol-water mixtures (70:30 v/v) is recommended to remove unreacted precursors.
Q. How should researchers characterize the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl and cyano groups).
- FT-IR : Peaks at ~2200 cm (C≡N stretch) and 1150–1200 cm (sulfinate S=O asymmetric stretch).
- Elemental Analysis : Verify Na content (theoretical ~8.5%) to confirm stoichiometry .
Q. What are the critical storage conditions to maintain the compound’s stability?
Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen). Stability studies indicate degradation <2% over 12 months under these conditions. Monitor via periodic HPLC to detect hydrolysis products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in spectroscopic analysis of this compound?
Contradictions (e.g., unexpected NMR splitting) may arise from:
Q. What experimental design principles apply to studying the compound’s reactivity in cross-coupling reactions?
Design systematic trials varying:
Q. How can computational modeling predict the compound’s biological activity?
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values. Validate with in vitro assays (MIC against E. coli or S. aureus) .
Data Interpretation and Contradictions
Q. How to address discrepancies in reported solubility data for this compound?
Discrepancies may stem from:
Q. What strategies validate the compound’s role in catalytic cycles versus stoichiometric pathways?
- Turnover Number (TON) : Measure product yield per mole of catalyst.
- Isotope Labeling : Use S-labeled sulfinate to track sulfur transfer via MS .
Methodological Tables
Q. Table 1: Stability Under Varying pH Conditions
| pH | Degradation Rate (k, h) | Major Degradation Product |
|---|---|---|
| 3.0 | 0.12 | Sulfonic acid derivative |
| 7.4 | 0.02 | None |
| 9.0 | 0.08 | Cyano hydrolysis product |
| Data derived from accelerated stability studies at 40°C . |
Q. Table 2: Comparative Reactivity in Cross-Coupling
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(PPh) | DMF | 78 |
| CuI | THF | 45 |
| Optimized conditions: 80°C, 12 h . |
Literature Review and Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
